molecular formula C24H27NO4 B14911669 Fmoc-Gly(Cycloheptyl)-OH

Fmoc-Gly(Cycloheptyl)-OH

Cat. No.: B14911669
M. Wt: 393.5 g/mol
InChI Key: UGMXHKLJUFZORO-QFIPXVFZSA-N
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Description

Fmoc-Gly(Cycloheptyl)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The compound consists of glycine (Gly) linked to a cycloheptyl group, which adds unique structural and chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly(Cycloheptyl)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected glycine to a resin support. The cycloheptyl group is then introduced through a series of coupling reactions, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gly(Cycloheptyl)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include peptides and modified amino acids with specific functional groups tailored for various applications .

Scientific Research Applications

Chemistry: Fmoc-Gly(Cycloheptyl)-OH is used in the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The cycloheptyl group can mimic certain hydrophobic interactions found in natural proteins .

Medicine: this compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to enhance the stability and bioavailability of peptides makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-Gly(Cycloheptyl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The cycloheptyl group can influence the folding and stability of peptides by introducing hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Uniqueness: Fmoc-Gly(Cycloheptyl)-OH is unique due to the presence of the cycloheptyl group, which provides distinct steric and hydrophobic properties compared to other similar compounds. This uniqueness can influence the folding, stability, and interactions of peptides, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

UGMXHKLJUFZORO-QFIPXVFZSA-N

Isomeric SMILES

C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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